molecular formula C8H11NO3S B1391359 Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate CAS No. 854754-20-4

Ethyl 2-(methoxymethyl)-1,3-thiazole-4-carboxylate

Cat. No. B1391359
M. Wt: 201.25 g/mol
InChI Key: WWRIWQCYMRUDRI-UHFFFAOYSA-N
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Patent
US07834043B2

Procedure details

A solution containing the product from Example 6B (7 g, 66.6 mmol) in acetone (270 mL) was treated with ethyl bromopyruvate (8.4 mL, 66.6 mmol) and magnesium sulfate (7.9 g, 66.6 mmol), heated at reflux for 16 hours, cooled to 25° C., filtered and concentrated. The residue was chromatographed on silica gel eluting with chloroform to give the title compound (7.6 g, 57% yield).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4](=[S:6])[NH2:5].Br[CH2:8][C:9](=O)[C:10]([O:12][CH2:13][CH3:14])=[O:11].S([O-])([O-])(=O)=O.[Mg+2]>CC(C)=O>[CH3:1][O:2][CH2:3][C:4]1[S:6][CH:8]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COCC(N)=S
Name
Quantity
270 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
7.9 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with chloroform

Outcomes

Product
Name
Type
product
Smiles
COCC=1SC=C(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.